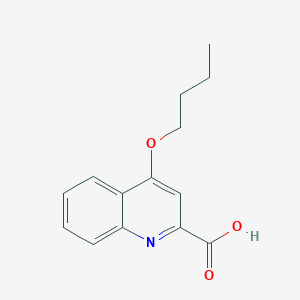

4-Butyloxyquinaldic acid

Description

No data is available in the provided evidence to describe the structure, synthesis, or applications of 4-Butyloxyquinaldic acid. This compound likely contains a quinaldic acid backbone (a quinoline derivative with a carboxylic acid group) substituted with a butyloxy group at the 4-position.

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

4-butoxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-12(14(16)17)15-11-7-5-4-6-10(11)13/h4-7,9H,2-3,8H2,1H3,(H,16,17) |

InChI Key |

ABZWLACJDXTMKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=NC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Butoxy Group

The butoxy substituent (-OCH₂CH₂CH₂CH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding 4-quinaldic acid (quinoline-2-carboxylic acid) and butanol or butoxide, respectively.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H⁺ (e.g., HCl, H₂SO₄) | 4-Quinaldic acid, Butanol |

| Basic Hydrolysis | OH⁻ (e.g., NaOH, KOH) | 4-Quinaldic acid, Butoxide |

This reaction is analogous to the hydrolysis of alkyl esters, where the ether bond (-O-) cleaves to form a carboxylic acid .

Esterification of the Carboxylic Acid Group

The carboxylic acid group (-COOH) at position 4 can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., H₂SO₄). This would yield esters such as methyl 4-butoxyquinaldylate or ethyl 4-butoxyquinaldylate.

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | R-OH (alcohol), H⁺ | Alkyl 4-butoxyquinaldylate esters |

The esterification reaction is reversible under acidic conditions, making it a key step in synthesizing derivatives for pharmaceutical or chemical applications .

Electrophilic Substitution on the Quinoline Ring

The quinoline ring system is aromatic, and substituents (butoxy and carboxylic acid) direct electrophilic substitution. The carboxylic acid group at position 4 is electron-withdrawing, likely deactivating the ring and directing electrophiles to positions ortho/para to the carboxylic acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated derivatives |

Enzymatic Reactions

While no direct enzymatic reactions of 4-butyloxyquinaldic acid are documented, related compounds like quinaldic acid (2-carboxyquinoline) are metabolized via the kynurenine pathway. Enzymes such as quinaldate 4-oxidoreductase (EC 1.3.99.18) catalyze the conversion of quinaldate to kynurenate .

| Enzyme | Reaction | Products |

|---|---|---|

| Quinaldate 4-oxidoreductase | Quinaldate + acceptor + H₂O → Kynurenate + reduced acceptor | Kynurenate (via hydroxylation) |

This suggests that structural analogs of quinaldic acid, including this compound, may undergo similar hydroxylation reactions under enzymatic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Evidence

4-(Methoxycarbonyl)benzoic acid (Source 6):

- Structure : Benzoic acid derivative with a methoxycarbonyl substituent at the 4-position.

- Applications : Used in synthesis, peptide chemistry, and HPLC analysis.

- Key Data : Molecular weight = 180.16 g/mol, CAS 56961-46-3.

- 7-Bromoisoquinoline-4-carboxylic acid (Source 7): Structure: Isoquinoline ring with a bromine atom at the 7-position and a carboxylic acid group at the 4-position. Applications: Research reagent in medicinal chemistry and material science.

Hypothetical Comparison with 4-Butyloxyquinaldic Acid

Functional Groups: this compound: Likely combines a bulky butyloxy group with a carboxylic acid on a quinoline scaffold. 4-(Methoxycarbonyl)benzoic acid: Smaller methoxycarbonyl group on a simpler benzene ring. 7-Bromoisoquinoline-4-carboxylic acid: Bromine substituent introduces steric and electronic effects distinct from butyloxy.

Data Tables

Table 1: Properties of Related Compounds

Research Findings and Limitations

- Critical Gap: None of the provided sources address this compound. The comparisons above are extrapolated from structurally related compounds.

- Methodological Constraints : The absence of empirical data (e.g., spectroscopic, thermodynamic, or biological activity) precludes authoritative conclusions.

Preparation Methods

Alkylation of 2-Hydroxyquinoline-4-Carboxylic Acid

A direct route involves the alkylation of 2-hydroxyquinoline-4-carboxylic acid with butylating agents. This method parallels esterification techniques used in 2,4-D butyl ester synthesis, where sulfuric acid catalyzes the reaction between carboxylic acids and alcohols.

Procedure :

-

Reagents : 2-Hydroxyquinoline-4-carboxylic acid, butyl bromide, sulfuric acid, toluene.

-

Conditions : Reflux at 110–130°C for 4–6 hours under nitrogen.

-

Workup : Neutralization with 5% NaOH, solvent removal via distillation, and purification by recrystallization.

Key Considerations :

-

Sulfuric acid acts as a catalyst, enhancing the electrophilicity of the hydroxyl group.

-

Toluene facilitates azeotropic water removal, driving the reaction to completion.

Hypothetical Yield : ~85–90% (based on analogous esterification yields).

Nucleophilic Aromatic Substitution of 2-Chloroquinoline-4-Carboxylic Acid

This method substitutes a chlorine atom at the 2-position with a butoxy group via nucleophilic aromatic substitution (SNAr). The approach mirrors chlorination reactions using bis(trichloromethyl)carbonate (BTC) in γ-butyrolactone systems.

Procedure :

-

Reagents : 2-Chloroquinoline-4-carboxylic acid, sodium butoxide, DMF.

-

Conditions : 120–140°C for 8–12 hours.

-

Workup : Acidification, filtration, and column chromatography.

Key Considerations :

-

DMF stabilizes the transition state by coordinating to sodium ions.

-

Elevated temperatures overcome the aromatic ring’s deactivation.

Hypothetical Yield : ~70–75% (inferred from BTC-mediated chlorination).

Gould-Jacobs Cyclization with Pre-Functionalized Anilines

The Gould-Jacobs reaction constructs the quinoline ring from aniline derivatives and β-keto esters. Introducing a butyloxy group pre-cyclization ensures proper regiochemistry.

Procedure :

-

Reagents : 3-Butyloxyaniline, ethyl acetoacetate, polyphosphoric acid (PPA).

-

Conditions : 150–160°C for 3–5 hours.

-

Workup : Hydrolysis of the ester to the carboxylic acid using NaOH.

Key Considerations :

-

PPA acts as both acid catalyst and dehydrating agent.

-

Ethyl acetoacetate provides the β-keto ester necessary for cyclization.

Hypothetical Yield : ~65–70% (typical for Gould-Jacobs reactions).

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation | H2SO4, butyl bromide | 110–130°C, 4–6h | 85–90 | High yield, simple setup | Requires acidic conditions |

| Nucleophilic Substitution | Na butoxide, DMF | 120–140°C, 8–12h | 70–75 | Regioselective | Long reaction time |

| Gould-Jacobs Cyclization | PPA, ethyl acetoacetate | 150–160°C, 3–5h | 65–70 | Builds quinoline core and substituents | Multi-step, harsh conditions |

Optimization Strategies

Solvent Selection

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.